molecular formula C21H19NO B1581233 4-Di-p-tolylamino-benzaldehyde CAS No. 42906-19-4

4-Di-p-tolylamino-benzaldehyde

Cat. No. B1581233
CAS RN: 42906-19-4
M. Wt: 301.4 g/mol
InChI Key: XCGLXUJEPIVZJM-UHFFFAOYSA-N
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Patent
US08197997B2

Procedure details

To a reaction vessel equipped with an agitation device, a thermometer and a dripping funnel was added 14.8 g of potassium tert-butoxide and 50 ml of tetrahydrofuran, and an aqueous solution of tetrahydrofuran in which 9.90 g of 2-hydroxybenzylphosphonic acid diethyl and 5.44 g of 4-(N,N-bis(4-methylphenyl)amino) benzaldehyde were dissolved was slowly added dropwise to the reaction vessel at room temperature in a nitrogen gas stream, followed by 2 hr reaction at the same temperature. The resultant solution was cooled, added with water, and added with 2N hydrochloric acid solution for acidification. Thereafter, tetrahydrofuran was removed by an evaporator, and the crude product was extracted with toluene. The toluene phase was sequentially washed with water, sodium hydrogen carbonate solution and saturated saline, and dehydrated by the addition of magnesium sulfate. After filtration, toluene was removed to obtain an oily crude product. Then the oily crude product was purified by column chromatography on silica gel, crystallized in hexane, thereby obtaining 5.09 g of 2-hydroxy-4′-(N,N-bis(4-methylphenyl)amino)stilbene (yield=72%, melting point=136.0° C. to 138.0° C.).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.44 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-hydroxybenzylphosphonic acid diethyl
Quantity
9.9 g
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[K+].O1C[CH2:10][CH2:9][CH2:8]1.[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]([C:27]2[CH:34]=[CH:33][C:30]([CH:31]=O)=[CH:29][CH:28]=2)[C:20]2[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=2)=[CH:15][CH:14]=1.Cl.[OH2:36]>>[OH:36][C:1]1[CH:10]=[CH:9][CH:8]=[CH:3][C:2]=1[CH:5]=[CH:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]([C:27]2[CH:34]=[CH:33][C:30]([CH3:31])=[CH:29][CH:28]=2)[C:20]2[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=2)=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
5.44 g
Type
reactant
Smiles
CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=O)C=C1
Name
2-hydroxybenzylphosphonic acid diethyl
Quantity
9.9 g
Type
solvent
Smiles
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reaction vessel equipped with an agitation device
ADDITION
Type
ADDITION
Details
was slowly added dropwise to the reaction vessel at room temperature in a nitrogen gas stream
CUSTOM
Type
CUSTOM
Details
reaction at the same temperature
CUSTOM
Type
CUSTOM
Details
Thereafter, tetrahydrofuran was removed by an evaporator
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted with toluene
WASH
Type
WASH
Details
The toluene phase was sequentially washed with water, sodium hydrogen carbonate solution and saturated saline
ADDITION
Type
ADDITION
Details
dehydrated by the addition of magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration, toluene
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
to obtain an oily crude product
CUSTOM
Type
CUSTOM
Details
Then the oily crude product was purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
crystallized in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C=CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.09 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.